molecular formula C8H7NO2S2 B1611315 4-Methylsulfonylphenylisothiocyanate CAS No. 15863-56-6

4-Methylsulfonylphenylisothiocyanate

Cat. No.: B1611315
CAS No.: 15863-56-6
M. Wt: 213.3 g/mol
InChI Key: VSEGGIPVCHEXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylsulfonylphenylisothiocyanate is an organic compound with the molecular formula C8H7NO2S2. It is characterized by the presence of a sulfonyl group and an isothiocyanate group attached to a phenyl ring. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylsulfonylphenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-methylsulfonylphenylamine with thiophosgene. This reaction typically occurs in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the isothiocyanate group. The reaction is usually carried out at room temperature and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more sustainable and scalable methods. For instance, a one-pot process using primary amines under aqueous conditions has been developed. This method involves the in situ generation of the isothiocyanate group, which simplifies the purification process and reduces waste .

Chemical Reactions Analysis

Types of Reactions: 4-Methylsulfonylphenylisothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-methylsulfonylphenylisothiocyanate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets bacterial cell walls and enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).

    Pathways Involved: It inhibits the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

4-Methylsulfonylphenylisothiocyanate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual functional groups, which confer both chemical versatility and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-isothiocyanato-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c1-13(10,11)8-4-2-7(3-5-8)9-6-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEGGIPVCHEXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567911
Record name 1-Isothiocyanato-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15863-56-6
Record name 1-Isothiocyanato-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methanesulfonylphenylamine (2.4 g, 14 mmol) was dissolved in a mixture of water (30 mL) and hydrochloric acid (9 mL, 37%). This was treated drop wise at room temperature with thiophosgene (1.5 g, 13.2 mmol) with good stirring. After 1 h, the suspension was filtered, washed with water and dried over P2O5 to give 2.4 g (85% yield) of 1-isothiocyanato4-methanesulfonylbenzene. 1H NMR (CDCl3), 300 MHz δ3.09 (s, 3H, CH3), 7.41(d, 2H, Aromatic), 7.98 (d, 2H, Aromatic).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylsulfonylphenylisothiocyanate
Reactant of Route 2
Reactant of Route 2
4-Methylsulfonylphenylisothiocyanate
Reactant of Route 3
Reactant of Route 3
4-Methylsulfonylphenylisothiocyanate
Reactant of Route 4
Reactant of Route 4
4-Methylsulfonylphenylisothiocyanate
Reactant of Route 5
Reactant of Route 5
4-Methylsulfonylphenylisothiocyanate
Reactant of Route 6
Reactant of Route 6
4-Methylsulfonylphenylisothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.